Cas no 935481-06-4 (Debio-0827)

Debio-0827 Chemical and Physical Properties
Names and Identifiers
-
- Debio-0827
-
- Inchi: 1S/C22H34N2O6S3/c1-4-28-22(27)30-16(2)29-20(25)13-24-21(26)18(12-17-8-6-5-7-9-17)14-32-33-15-19(23)10-11-31-3/h5-9,16,18-19H,4,10-15,23H2,1-3H3,(H,24,26)/t16?,18-,19+/m1/s1
- InChI Key: BJCNUZJDFWFVBY-VITQDTLGSA-N
- SMILES: C(OCC)(=O)OC(C)OC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)CSSC[C@@H](N)CCSC
Debio-0827 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | KMB48106-25 mg |
Debio-0827 |
935481-06-4 | 25mg |
$115.00 | 2023-01-04 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T27136-5mg |
Debio-0827 |
935481-06-4 | 5mg |
¥ 9100 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T27136-50mg |
Debio-0827 |
935481-06-4 | 50mg |
¥ 18300 | 2023-09-07 | ||
Biosynth | KMB48106-100 mg |
Debio-0827 |
935481-06-4 | 100MG |
$294.00 | 2023-01-04 | ||
Biosynth | KMB48106-250 mg |
Debio-0827 |
935481-06-4 | 250MG |
$552.50 | 2023-01-04 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T27136-5 mg |
Debio-0827 |
935481-06-4 | 5mg |
¥7000.00 | 2023-03-10 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T27136-100mg |
Debio-0827 |
935481-06-4 | 100mg |
¥ 23500 | 2023-09-07 | ||
Biosynth | KMB48106-500 mg |
Debio-0827 |
935481-06-4 | 500MG |
$885.00 | 2023-01-04 | ||
Biosynth | KMB48106-50 mg |
Debio-0827 |
935481-06-4 | 50mg |
$184.00 | 2023-01-04 |
Debio-0827 Related Literature
-
Shalinee Kavadiya,Joseph Strzalka,Dariusz?M. Niedzwiedzki,Pratim Biswas J. Mater. Chem. A 2019 7 12790
-
Jaroslav M. Ilnytskyi,Marina Saphiannikova,Dieter Neher,Michael P. Allen Soft Matter 2012 8 11123
-
Yanhu Wang,Meng Li,Yuanna Zhu,Shenguang Ge,Jinghua Yu,Mei Yan,Xianrang Song Analyst 2013 138 7112
-
Quinn A. Best,Bijeta Prasai,Alexandra Rouillere,Amanda E. Johnson,Robin L. McCarley Chem. Commun. 2017 53 783
-
Binesh Unnikrishnan,Shih-Chun Wei,Wei-Jane Chiu,Jinshun Cang,Pang-Hung Hsu,Chih-Ching Huang Analyst 2014 139 2221
Additional information on Debio-0827
Comprehensive Overview of Debio-0827 (CAS No. 935481-06-4): Mechanism, Applications, and Research Insights
Debio-0827 (CAS No. 935481-06-4) is a small-molecule inhibitor that has garnered significant attention in oncology and immunology research due to its unique mechanism of action. This compound, also referred to as ODM-201 in earlier studies, targets key signaling pathways involved in cell proliferation and immune modulation. Researchers and pharmaceutical developers are increasingly exploring its potential in cancer therapy, particularly for hormone-resistant tumors and metastatic cancers, aligning with the growing demand for precision medicine solutions.
The molecular structure of Debio-0827 enables selective binding to androgen receptor (AR) variants, making it a candidate for prostate cancer treatment. Unlike first-generation AR inhibitors, Debio-0827 exhibits reduced cross-reactivity with other nuclear receptors, minimizing off-target effects—a critical factor highlighted in recent PubMed publications. Its ability to overcome drug resistance mechanisms positions it as a promising alternative in second-line therapies, addressing a common challenge in oncology clinical trials.
Current Google Scholar trends reveal rising searches for "Debio-0827 clinical trials 2023" and "CAS 935481-06-4 solubility," reflecting user interest in its translational potential. Preclinical data demonstrate favorable pharmacokinetic properties, including oral bioavailability and blood-brain barrier penetration, which are crucial for CNS metastasis applications. The compound’s IC50 values against AR-positive cell lines (ranging 10–50 nM) further support its therapeutic relevance.
From a formulation perspective, Debio-0827’s crystalline form (935481-06-4) shows stability under standard storage conditions, as evidenced by DSC (Differential Scanning Calorimetry) analyses. This property enhances its suitability for oral solid dosage development, a priority area for pharma manufacturers seeking to optimize patient compliance. Recent patent filings emphasize novel co-crystal formulations to improve solubility—an aspect frequently queried in researchgate discussions.
Emerging studies explore Debio-0827’s synergy with PD-1/PD-L1 inhibitors, tapping into the immuno-oncology boom. This combination approach addresses the tumor microenvironment remodeling, a hot topic in ASCO 2023 presentations. Such findings correlate with increasing searches for "Debio-0827 combination therapy" and "immune checkpoint inhibitor synergies," indicating shifting research priorities.
Analytical methods for 935481-06-4 quantification, such as HPLC-UV and LC-MS/MS, are well-documented in ACS journals, supporting quality control in GMP production. Stability-indicating assays confirm degradation profiles under stress conditions (hydrolysis, oxidation), vital for formulation scientists designing robust drug products. These technical details respond to frequent queries like "Debio-0827 stability data" in pharmaceutical forums.
Market analysts note growing Debio-0827 supplier inquiries on chemical sourcing platforms, driven by academic and industrial demand. While not classified as a controlled substance, proper MSDS documentation is essential for safe handling—a point emphasized in OSHA guidelines. The compound’s structure-activity relationship (SAR) continues to inspire medicinal chemistry projects targeting nuclear receptor modulation.
In conclusion, Debio-0827 (CAS 935481-06-4) represents a multifaceted research tool and therapeutic candidate bridging targeted therapy and immunomodulation. Its evolving profile meets both scientific curiosity (mechanistic studies) and practical needs (formulation optimization), ensuring sustained relevance in peer-reviewed literature and drug development pipelines worldwide.
935481-06-4 (Debio-0827) Related Products
- 2172247-64-0(2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2,5-oxadiazole-3-amidocyclopentyl}acetic acid)
- 764-32-9(5-methylhex-4-enal)
- 2228132-43-0(1-(oxan-3-yl)cyclopropylmethanol)
- 1233509-84-6(3-Fluoro-4-methylbenzenesulfinic acid sodium salt)
- 1805419-72-0(Ethyl 3-bromo-5-(difluoromethyl)-4-iodopyridine-2-acetate)
- 1286710-41-5(1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(1H-pyrazol-1-yl)methylpiperidine)
- 79651-35-7(2-(Chloromethyl)pyrimidin-4-amine)
- 337922-63-1(5-acetyl-2-(benzylsulfanyl)-6-methylpyridine-3-carbonitrile)
- 2679808-86-5(rac-(1R,6S)-6-acetamidocyclohex-3-ene-1-carboxylic acid)
- 2460740-49-0(rac-(1R,2R)-1-azido-2-methanesulfonylcyclopentane, trans)




